molecular formula C8H7BrFNO B1442752 6-Bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine CAS No. 1160102-28-2

6-Bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine

Cat. No. B1442752
M. Wt: 232.05 g/mol
InChI Key: CTMRDIDZVAZIRX-UHFFFAOYSA-N
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Description

“6-Bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine” is a chemical compound with the molecular formula C8H7BrFNO . It has a molecular weight of 232.05 . The compound is typically stored in a dark place, sealed in dry, at room temperature .


Molecular Structure Analysis

The InChI code for “6-Bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine” is 1S/C8H7BrFNO/c9-5-3-7-8(4-6(5)10)12-2-1-11-7/h3-4,11H,1-2H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“6-Bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine” is a solid compound . The compound’s physical form can be liquid, solid, or semi-solid .

Scientific Research Applications

Synthesis and Chemical Properties

1. Synthesis of 1,2-Benzoxazines

The synthesis of 1,2-benzoxazines, including compounds similar to 6-Bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine, involves the dehydration of 5,6-dihydro-6-hydroxy-4H-1,2-oxazines. These compounds are obtained from cyclization reactions and are notable for their electrophilic properties, which are crucial in organic synthesis and the development of chiral synthons for further chemical transformations Sainsbury, 1991.

2. Antimicrobial Scaffolds from Benzoxazinoids

Research on benzoxazinoids, including benzoxazinones and benzoxazolinones (structurally related to benzoxazines), highlights their role as plant defence metabolites with potential applications as antimicrobial scaffolds. Although natural benzoxazinoids show limited antimicrobial potency, synthetic derivatives of the benzoxazinone backbone exhibit significant activity, suggesting their potential for developing new antimicrobial agents de Bruijn et al., 2018.

Therapeutic Potential

1. Pharmacological Profile

Benzoxazine derivatives have been recognized for their diverse pharmacological actions, such as antimicrobial, antimycobacterial, anti-diabetic, antihypolipidaemic, and antidepressant activities. This broad spectrum of activity makes them valuable scaffolds for the design and development of new therapeutic agents Siddiquia et al., 2010.

2. Benzoxazine as a Privileged Scaffold

The benzoxazine ring system is considered a privileged scaffold in medicinal chemistry due to its versatility and the range of pharmacological properties it can impart to derivatives. Studies have focused on the development of benzoxazine derivatives with enhanced bioactivities and pharmacokinetic properties, underlining their significance in drug discovery Tang et al., 2022.

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

properties

IUPAC Name

6-bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO/c9-5-3-7-8(4-6(5)10)12-2-1-11-7/h3-4,11H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTMRDIDZVAZIRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC(=C(C=C2N1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30718323
Record name 6-Bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine

CAS RN

1160102-28-2
Record name 6-Bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
6-Bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine

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